molecular formula C6H13Cl2N3 B2887503 1-(1H-Pyrazol-3-yl)propan-2-amine dihydrochloride CAS No. 2193061-45-7

1-(1H-Pyrazol-3-yl)propan-2-amine dihydrochloride

Cat. No. B2887503
M. Wt: 198.09
InChI Key: DUAHWDKGBLLMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-Pyrazol-3-yl)propan-2-amine dihydrochloride, also known as PPND, is a chemical compound with the molecular formula C6H13Cl2N3. It’s a type of heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .


Molecular Structure Analysis

The molecular structure of 1-(1H-Pyrazol-3-yl)propan-2-amine dihydrochloride consists of a pyrazole ring attached to a propylamine group. The pyrazole ring is a five-membered ring with two nitrogen atoms .

Scientific Research Applications

Synthesis and Characterization

1-(1H-Pyrazol-3-yl)propan-2-amine dihydrochloride serves as a precursor or intermediate in the synthesis of a variety of pyrazole derivatives. Studies have shown the synthesis of structurally diverse libraries of compounds through reactions like alkylation and ring closure, generating dithiocarbamates, thioethers, and various N-alkylated and C-alkylated products, demonstrating the compound's versatility in organic synthesis (Roman, 2013). Similarly, facile synthesis methods have been developed for flexible ligands, such as bis(pyrazol-1-yl)alkanes, indicating the utility of related pyrazole compounds in ligand synthesis (Potapov et al., 2007).

Biological and Pharmacological Activities

Pyrazole derivatives synthesized from 1-(1H-Pyrazol-3-yl)propan-2-amine dihydrochloride and related compounds have been evaluated for their biological activities. For instance, antimicrobial and antioxidant activities have been reported, with compounds showing significant to moderate activity against various microbial strains, highlighting their potential as therapeutic agents (Sid et al., 2013). Moreover, novel chalcone derivatives, synthesized from reactions involving pyrazole moieties, exhibited potent antioxidant properties, further underscoring the chemical versatility and potential biomedical applications of these compounds (Prabakaran et al., 2021).

Polymer Modification and Material Science Applications

In material science, the modification of polymers through reactions involving amine compounds, including those related to 1-(1H-Pyrazol-3-yl)propan-2-amine dihydrochloride, has been explored. For instance, radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various amines, leading to enhanced thermal stability and potential for medical applications due to their improved biological activities (Aly & El-Mohdy, 2015).

Catalysis and Chemical Transformations

The compound and its derivatives have been employed in catalytic processes to synthesize other valuable organic compounds. For example, catalytic synthesis involving pyrazole compounds has led to the development of novel antioxidants and other bioactive molecules, demonstrating the utility of these compounds in facilitating diverse chemical transformations (Shin et al., 2016).

properties

IUPAC Name

1-(1H-pyrazol-5-yl)propan-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-5(7)4-6-2-3-8-9-6;;/h2-3,5H,4,7H2,1H3,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAHWDKGBLLMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=NN1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-Pyrazol-3-yl)propan-2-amine dihydrochloride

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